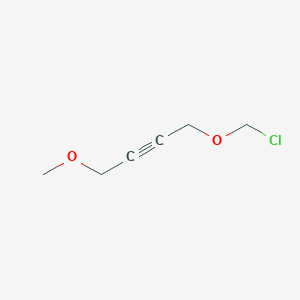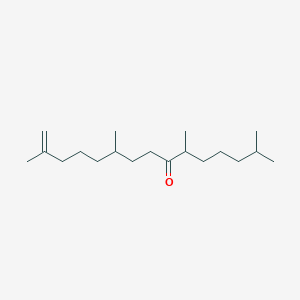![molecular formula C23H22Cl2O2 B14363200 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione CAS No. 90814-83-8](/img/structure/B14363200.png)
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Bis(4-chlorophenyl)spiro[55]undecane-1,9-dione is a spirocyclic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a spiro[55]undecane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone under acidic conditions to form an intermediate, which is then subjected to further reactions to form the final spirocyclic structure . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms in the 4-chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, characterized by its chiral spirocyclic structure.
7,11-Diphenylspiro[5.5]undecane-1,9-dione: A similar compound with phenyl groups instead of 4-chlorophenyl groups.
7,11-Bis(2,4-dichlorophenyl)spiro[5.5]undecane-1,9-dione: A derivative with additional chlorine atoms on the phenyl rings.
Uniqueness
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione is unique due to the presence of 4-chlorophenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
90814-83-8 |
|---|---|
Fórmula molecular |
C23H22Cl2O2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
1,5-bis(4-chlorophenyl)spiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C23H22Cl2O2/c24-17-8-4-15(5-9-17)20-13-19(26)14-21(16-6-10-18(25)11-7-16)23(20)12-2-1-3-22(23)27/h4-11,20-21H,1-3,12-14H2 |
Clave InChI |
AVRLOOKSWSFJIA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(CC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)



![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)



![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)

